molecular formula C15H25N3O3 B7124186 2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone

2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone

Cat. No.: B7124186
M. Wt: 295.38 g/mol
InChI Key: AWTKJGUZBBLYNB-UHFFFAOYSA-N
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Description

2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone is a complex organic compound that features a morpholine ring, a pyrazole ring, and a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone typically involves multiple steps, starting with the preparation of the morpholine and pyrazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis may involve the reaction of 2-methyl-2-(1-methylpyrazol-4-yl)morpholine with butan-2-ol in the presence of a strong acid catalyst to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone include other morpholine and pyrazole derivatives, such as:

  • 2-Methyl-2-(1-methylpyrazol-4-yl)morpholine
  • Butan-2-yloxy-1-(morpholin-4-yl)ethanone
  • 1-(2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl)ethanone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

IUPAC Name

2-butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-5-12(2)20-10-14(19)18-6-7-21-15(3,11-18)13-8-16-17(4)9-13/h8-9,12H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKJGUZBBLYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC(=O)N1CCOC(C1)(C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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